5-(Hydroxymethyl)-5-phenylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-(hydroxymethyl)-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-6-10(7-4-2-1-3-5-7)8(14)11-9(15)12-10/h1-5,13H,6H2,(H2,11,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEBERHTZVCNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306951 | |
| Record name | 5-(Hydroxymethyl)-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7507-24-6 | |
| Record name | NSC407948 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC183768 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=183768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Hydroxymethyl)-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-5-phenylimidazolidine-2,4-dione typically involves the reaction of phenylhydrazine with glyoxal in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The reaction can be summarized as follows:
Reactants: Phenylhydrazine and glyoxal.
Catalyst: Acidic or basic catalyst, depending on the desired reaction pathway.
Conditions: Controlled temperature (usually around 50-70°C) and pH (acidic or basic).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(Hydroxymethyl)-5-phenylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Substituents critically impact melting points, solubility, and spectroscopic profiles:
Key Observations:
- Hydroxyl or hydroxymethyl groups enhance hydrogen bonding, increasing melting points compared to non-polar substituents (e.g., methylsulfanyl) .
- Sulfonyl groups (as in ) further elevate melting points due to stronger intermolecular forces .
2.3.1. Enzyme Inhibition
- Lipoxygenase (LOX) Inhibition: Thiazolidine-2,4-dione derivatives (e.g., compound 1s) show IC50 values as low as 7.46 µM, with activity linked to arylidene substituents .
- Aldose Reductase Inhibition: Thiazolidinedione hybrids (e.g., 5a–k) demonstrate substituent-dependent activity, with hydrophobic groups enhancing potency .
2.3.2. Anticonvulsant Activity
- Imidazolidine-2,4-dione derivatives with morpholine moieties (e.g., compound 19) exhibit ED50 values of 26.3 mg/kg in maximal electroshock tests, outperforming phenytoin in some models .
2.3.3. UV Absorption
Key Observations:
- The hydroxymethyl group may modulate biological activity by altering solubility (e.g., enhancing blood-brain barrier penetration for anticonvulsants) or hydrogen-bonding interactions with enzyme targets.
Biological Activity
Overview
5-(Hydroxymethyl)-5-phenylimidazolidine-2,4-dione, also known as 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione, is a heterocyclic compound with the molecular formula and a molecular weight of 206.2 g/mol. Its structure features an imidazolidine ring, which is significant for its biological activity due to the presence of the hydroxymethyl group on the phenyl ring, enhancing reactivity and potential interactions with biological targets.
Target Enzymes
The primary biological targets of this compound are the tankyrase enzymes TNKS-1 and TNKS-2. These enzymes play critical roles in various cellular processes, including Wnt signaling and telomere maintenance. The inhibition of these enzymes can disrupt essential signaling pathways that are often dysregulated in cancer cells.
Biochemical Pathways
The compound's interaction with TNKS enzymes leads to significant biochemical changes:
- Inhibition of Poly-ADP-ribosylation : This process is crucial for regulating protein function and cellular responses. By inhibiting this modification, this compound can alter cell proliferation and differentiation.
- Impact on Wnt Signaling : Disruption of this pathway can affect gene expression related to cell growth and survival, making it a potential target for cancer therapies.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antiandrogenic Effects : Preliminary studies suggest that this compound may bind to androgen receptors, influencing their activity. This characteristic could have therapeutic implications for hormone-sensitive cancers.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, indicating that this compound may also possess therapeutic potential in treating infections.
- Anticancer Activity : The ability to inhibit tankyrase enzymes positions this compound as a candidate for further investigation in cancer treatment strategies.
Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Research has shown that this compound effectively inhibits the growth of various cancer cell lines by disrupting Wnt signaling pathways. The IC50 values observed indicate a promising therapeutic index for further development.
- Structure-Activity Relationship (SAR) : Comparative studies with structurally similar compounds have highlighted the unique biological profile of this compound. For instance:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methylimidazolidine-2,4-dione | Methyl group instead of hydroxymethyl | Anti-inflammatory properties |
| 5-(4-Methoxyphenyl)imidazolidine-2,4-dione | Methoxy group; increased lipophilicity | Antimicrobial activity |
| 5-[3-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione | Different positioning of hydroxymethyl | Potentially different receptor binding |
This table illustrates how variations in substituents can significantly alter biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
